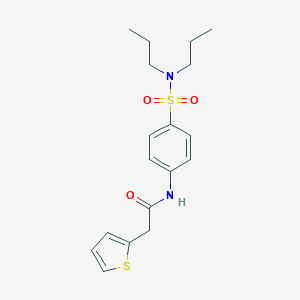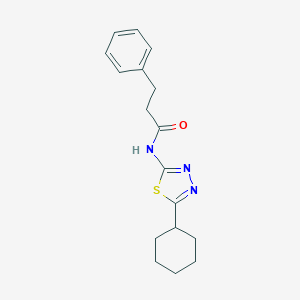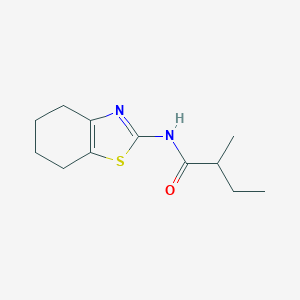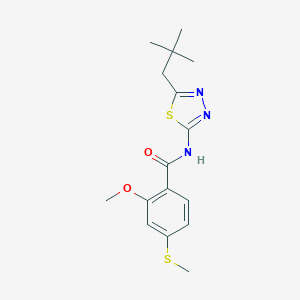
1-(4-Hydroxyphenyl)-3-(2-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyphenyl)-3-(2-phenylethyl)thiourea, also known as hydroxyphenylthiourea (HPTU), is a chemical compound that has been extensively studied for its potential therapeutic applications. HPTU is a thiourea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of HPTU is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress and inflammation. HPTU has also been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
HPTU has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of various neurotransmitters, which may contribute to its potential therapeutic effects. HPTU has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
HPTU has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-characterized compound. However, HPTU also has some limitations. It has been found to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the exact mechanism of action of HPTU is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on HPTU. One area of interest is its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of HPTU and its potential therapeutic effects. Additionally, the development of more effective synthesis methods and modifications to the chemical structure of HPTU may lead to the development of more potent and selective compounds.
合成方法
HPTU can be synthesized through a variety of methods, including the reaction of 4-aminophenol with phenyl isothiocyanate, or the reaction of 4-hydroxybenzaldehyde with phenyl isothiocyanate followed by reduction with sodium borohydride. The synthesis of HPTU is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
HPTU has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. HPTU has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
1-(4-Hydroxyphenyl)-3-(2-phenylethyl)thiourea |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-(4-hydroxyphenyl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H16N2OS/c18-14-8-6-13(7-9-14)17-15(19)16-11-10-12-4-2-1-3-5-12/h1-9,18H,10-11H2,(H2,16,17,19) |
InChI 键 |
DPOXQSVWYKACBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)O |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)

![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)